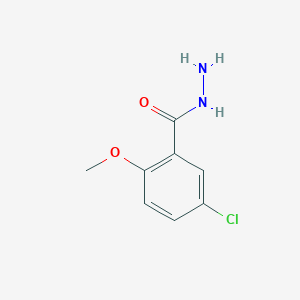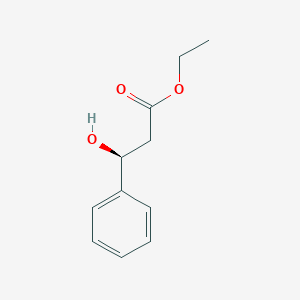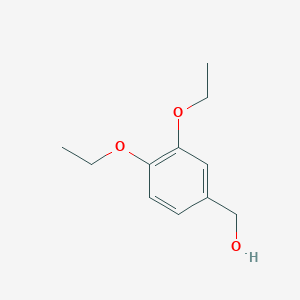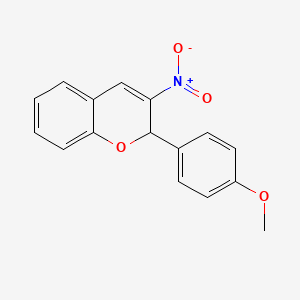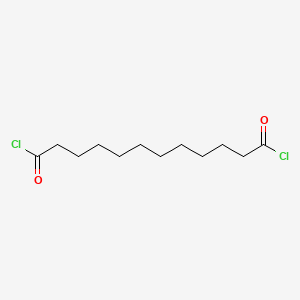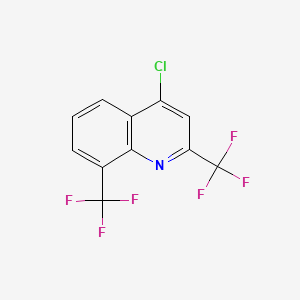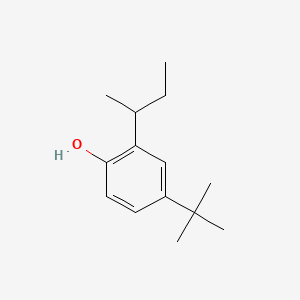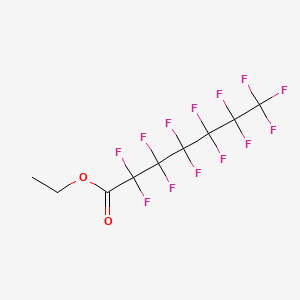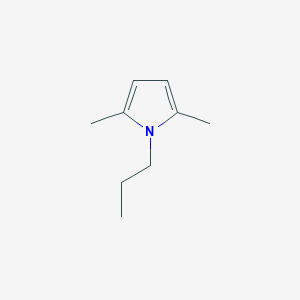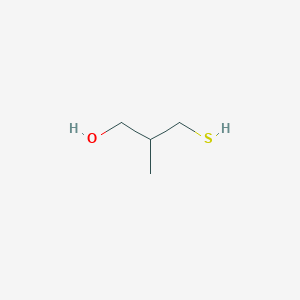
5-Chloro-2-hydroxy-4-methylbenzophenone
Übersicht
Beschreibung
5-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound with the molecular formula C14H11ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzophenone core substituted with a chlorine atom, a hydroxyl group, and a methyl group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-4-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used as a uv filter , suggesting that it interacts with ultraviolet (UV) light, absorbing it to protect sensitive surfaces from radiation damage .
Mode of Action
The mode of action of 5-Chloro-2-hydroxy-4-methylbenzophenone involves the absorption of UV light. When UV light hits the molecule, it absorbs the energy and undergoes a transition to an excited state. This energy is then dissipated as heat, preventing the UV light from causing damage to the surfaces it is applied to .
Biochemical Pathways
For instance, it can help prevent DNA damage caused by UV light, which can lead to mutations and skin cancer .
Pharmacokinetics
Its impact on bioavailability would therefore primarily be related to its effectiveness in absorbing UV light on the surface it is applied to .
Result of Action
The primary result of the action of this compound is the protection of sensitive surfaces from UV radiation damage . By absorbing UV light, it prevents this harmful radiation from reaching and damaging the underlying surface. This can help prevent sunburn, premature skin aging, and other forms of UV-induced damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a UV filter can be affected by the intensity and wavelength of the UV light, the thickness of the application, and the presence of other compounds that may interact with it . Furthermore, its stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-hydroxy-4-methylbenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound can act as an inhibitor or activator of these enzymes, depending on the specific biochemical context . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s effects are most pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-2-hydroxy-4-methylbenzophenone can be synthesized through the Fries rearrangement of 4-chloro-3-methylphenyl benzoate in the presence of aluminum chloride without solvent at 140°C for 10 minutes, yielding a quantitative product . Another method involves using Nafion-XR, a H±form ion exchange resin, at 175°C for 4 hours, achieving a 37% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-4-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-hydroxy-5-methylbenzophenone
- 4’-Chloro-2-hydroxy-5-methylbenzophenone
- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone
Uniqueness
5-Chloro-2-hydroxy-4-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, hydroxyl group, and methyl group in specific positions on the benzophenone core differentiates it from other similar compounds and influences its reactivity and applications.
Eigenschaften
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQACQRFGDUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218866 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-90-6 | |
| Record name | (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68751-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxy-4-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNR7682AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-Chloro-2-hydroxy-4-methylbenzophenone in coumarin synthesis?
A1: This compound serves as a starting material for synthesizing specific coumarin derivatives []. Coumarins are a class of compounds with diverse biological activities, making them valuable targets in medicinal chemistry. By using this compound as a precursor, researchers can introduce specific structural features into the final coumarin product, potentially influencing its biological properties.
Q2: How does the proposed reaction mechanism using this compound differ from previous methods?
A2: The study proposes a new intermediate form in the reaction mechanism for coumarin synthesis using this compound, phenylacetic acid, acetic anhydride, and triethylamine []. While the exact details of this intermediate are not provided in the abstract, the authors suggest it contributes to higher product yields compared to the method described by Sharma and Ray in earlier publications. This improved synthesis could be beneficial for producing larger quantities of specific coumarin derivatives for further research and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


